molecular formula C13H10ClN3S B145255 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine CAS No. 128640-74-4

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

Cat. No.: B145255
CAS No.: 128640-74-4
M. Wt: 275.76 g/mol
InChI Key: ASPBFSRVAPVCDU-UHFFFAOYSA-N
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Description

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C13H10ClN3S. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of various functional groups such as chloro, cyano, methylthio, and p-tolyl makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2-methylthio-5-nitropyrimidine with p-tolylamine under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Cyclization: Catalysts like Lewis acids or bases to facilitate the cyclization process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the methylthio group can yield a sulfone derivative.

Scientific Research Applications

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylthio-5-nitropyrimidine
  • 5-Chloro-4,6-dimethoxy-2-(methylthio)pyrimidine
  • 2-Thio-containing pyrimidines

Uniqueness

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structural diversity makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-chloro-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-8-3-5-9(6-4-8)11-10(7-15)12(14)17-13(16-11)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPBFSRVAPVCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363081
Record name 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128640-74-4
Record name 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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